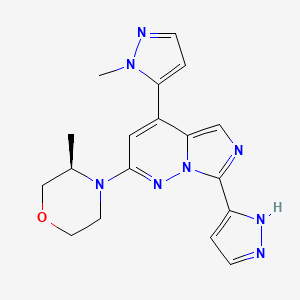

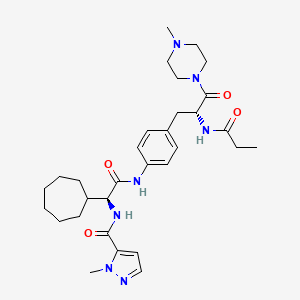

![molecular formula C32H36N6O4 B10857836 N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)

N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ARB-272572 is a potent small-molecule inhibitor of programmed death-ligand 1 (PD-L1). It has shown significant potential in immunotherapy, particularly in cancer treatment, by inhibiting the interaction between programmed death-1 (PD-1) and PD-L1, which is crucial for immune checkpoint regulation .

Preparation Methods

The preparation of ARB-272572 involves several synthetic steps. One method includes:

One-pot hydrolysis: This step involves hydrolyzing a precursor compound.

Protection of amino groups: Using Boc (tert-butoxycarbonyl) to protect amino groups.

Condensation amide reaction: Reacting the protected compound with 2,2’-dimethyl-1,1’-biphenyl-3,3’-diamine to form an intermediate.

Removal of protection groups: Finally, removing the Boc protection groups to yield ARB-272572

Chemical Reactions Analysis

ARB-272572 undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions are essential for modifying the functional groups on the molecule.

Substitution Reactions: Common reagents include halogens and nucleophiles, which can replace specific groups on the molecule.

Major Products: The primary products formed from these reactions are derivatives of ARB-272572 with modified functional groups

Scientific Research Applications

ARB-272572 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying small-molecule inhibitors.

Biology: Investigated for its role in modulating immune responses.

Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for its ability to induce T cell proliferation and interferon-gamma responses .

Industry: Utilized in the development of new immunotherapeutic drugs

Mechanism of Action

ARB-272572 exerts its effects by inducing the dimerization and internalization of PD-L1 on the cell surface. This process inhibits the PD-1/PD-L1 interaction, which is crucial for immune checkpoint regulation. By blocking this interaction, ARB-272572 promotes T cell proliferation and enhances immune responses against tumors .

Comparison with Similar Compounds

ARB-272572 is unique compared to other PD-L1 inhibitors due to its small-molecule nature and specific mechanism of action. Similar compounds include:

BMS-936559: An antibody-based PD-L1 inhibitor.

Atezolizumab, Durvalumab, and Avelumab: FDA-approved PD-L1 antibodies for cancer treatment

ARB-272572 stands out due to its ability to induce PD-L1 dimerization and internalization, a mechanism not commonly observed in antibody-based inhibitors .

Properties

Molecular Formula |

C32H36N6O4 |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

5-[(2-hydroxyethylamino)methyl]-N-[3-[3-[[5-[(2-hydroxyethylamino)methyl]pyridine-2-carbonyl]amino]-2-methylphenyl]-2-methylphenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C32H36N6O4/c1-21-25(5-3-7-27(21)37-31(41)29-11-9-23(19-35-29)17-33-13-15-39)26-6-4-8-28(22(26)2)38-32(42)30-12-10-24(20-36-30)18-34-14-16-40/h3-12,19-20,33-34,39-40H,13-18H2,1-2H3,(H,37,41)(H,38,42) |

InChI Key |

FZEPAZRIEAMJFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=NC=C(C=C2)CNCCO)C3=C(C(=CC=C3)NC(=O)C4=NC=C(C=C4)CNCCO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

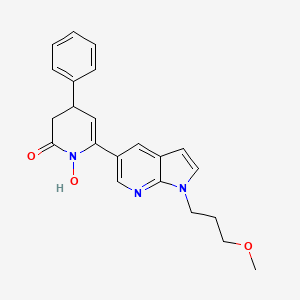

![(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B10857753.png)

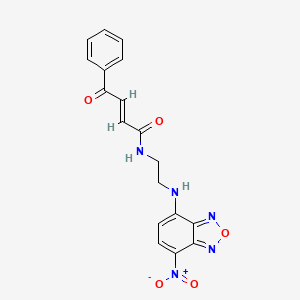

![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B10857757.png)

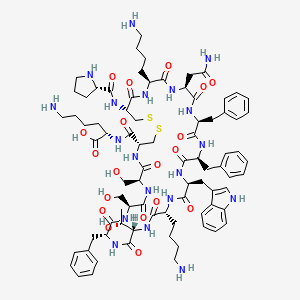

![[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10857785.png)

![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)

![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride](/img/structure/B10857810.png)

![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)